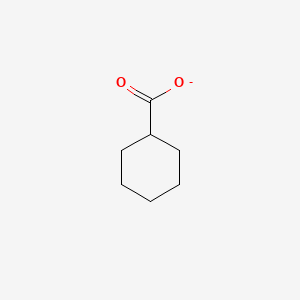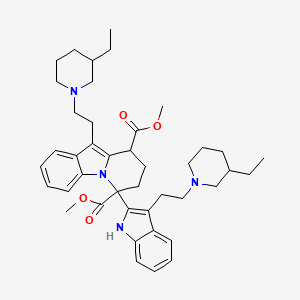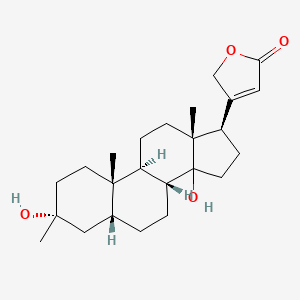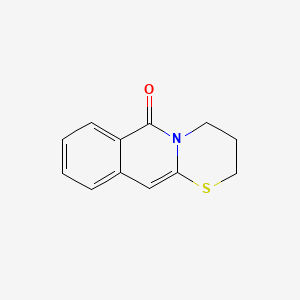![molecular formula C17H27N7O6 B1212409 6-amino-2-[(1s)-3-amino-1-({3-amino-2-[(tert-butoxycarbonyl)amino]-3-oxopropyl}amino)-3-oxopropyl]-5-methylpyrimidine-4-carboxylic acid CAS No. 75452-30-1](/img/structure/B1212409.png)
6-amino-2-[(1s)-3-amino-1-({3-amino-2-[(tert-butoxycarbonyl)amino]-3-oxopropyl}amino)-3-oxopropyl]-5-methylpyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-2-[(1s)-3-amino-1-({3-amino-2-[(tert-butoxycarbonyl)amino]-3-oxopropyl}amino)-3-oxopropyl]-5-methylpyrimidine-4-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple amino groups, a pyrimidine ring, and a tert-butoxycarbonyl (Boc) protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-[(1s)-3-amino-1-({3-amino-2-[(tert-butoxycarbonyl)amino]-3-oxopropyl}amino)-3-oxopropyl]-5-methylpyrimidine-4-carboxylic acid typically involves multiple steps, including the protection of amino groups, formation of the pyrimidine ring, and subsequent deprotection. One common method involves the use of tert-butoxycarbonyl (Boc) as a protecting group for the amino acids. The Boc group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The protected amino acids are then coupled using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). After the formation of the desired intermediate, the Boc groups can be removed using trifluoroacetic acid (TFA) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-[(1s)-3-amino-1-({3-amino-2-[(tert-butoxycarbonyl)amino]-3-oxopropyl}amino)-3-oxopropyl]-5-methylpyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
6-amino-2-[(1s)-3-amino-1-({3-amino-2-[(tert-butoxycarbonyl)amino]-3-oxopropyl}amino)-3-oxopropyl]-5-methylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 6-amino-2-[(1s)-3-amino-1-({3-amino-2-[(tert-butoxycarbonyl)amino]-3-oxopropyl}amino)-3-oxopropyl]-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple amino groups and pyrimidine ring allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-2-[(1s)-3-amino-1-({3-amino-2-[(tert-butoxycarbonyl)amino]-3-oxopropyl}amino)-3-oxopropyl]-5-methylpyrimidine-4-carboxylic acid
- 6-amino-2-[(1s)-3-amino-1-({3-amino-2-[(tert-butoxycarbonyl)amino]-3-oxopropyl}amino)-3-oxopropyl]-5-methylpyrimidine-4-carboxamide
- 6-amino-2-[(1s)-3-amino-1-({3-amino-2-[(tert-butoxycarbonyl)amino]-3-oxopropyl}amino)-3-oxopropyl]-5-methylpyrimidine-4-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of multiple amino groups, a pyrimidine ring, and a tert-butoxycarbonyl protecting group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
75452-30-1 |
|---|---|
Molecular Formula |
C17H27N7O6 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
6-amino-2-[(1S)-3-amino-1-[[3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C17H27N7O6/c1-7-11(15(27)28)23-14(24-12(7)19)8(5-10(18)25)21-6-9(13(20)26)22-16(29)30-17(2,3)4/h8-9,21H,5-6H2,1-4H3,(H2,18,25)(H2,20,26)(H,22,29)(H,27,28)(H2,19,23,24)/t8-,9?/m0/s1 |
InChI Key |
XVCYESGSBIEXAS-IENPIDJESA-N |
SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)NC(=O)OC(C)(C)C)C(=O)O |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NCC(C(=O)N)NC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)NC(=O)OC(C)(C)C)C(=O)O |
Synonyms |
Boc-pyrimidoblamic acid tert-butyloxycarbonylpyrimidoblamic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


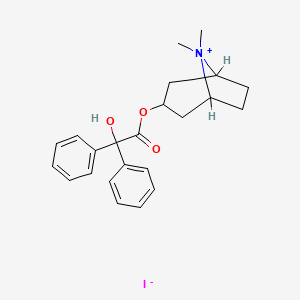
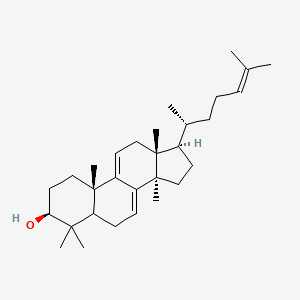
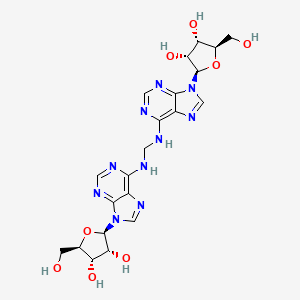
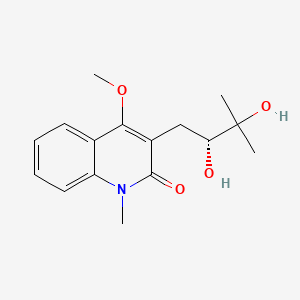
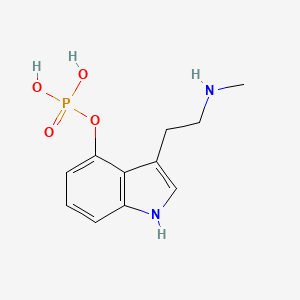
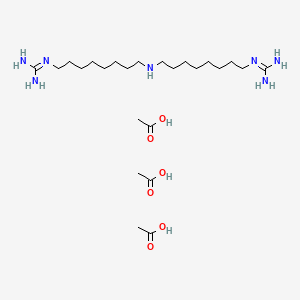

![12,25-bis(2-methylbut-3-en-2-yl)-3,5,16,18-tetrazaheptacyclo[14.10.0.03,14.04,12.06,11.017,25.019,24]hexacosa-6,8,10,19,21,23-hexaene-2,15-dione](/img/structure/B1212339.png)

